An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecylimidazole
An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-dodecylimidazole, a compound of interest for its surfactant properties and potential applications in drug delivery and as a cytotoxic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its synthesis and mechanism of action.
Core Physicochemical Data
The physicochemical properties of 1-dodecylimidazole are crucial for understanding its behavior in various experimental and physiological settings. A summary of these properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₈N₂ | [1][2] |
| Molecular Weight | 236.40 g/mol | [1][2] |
| Melting Point | 69.5-70.5 °C | [3][4] |
| Boiling Point | 146 °C at 0.5 mmHg; 364.2 °C at 760 mmHg | [1][3][4] |
| Density | 0.90 g/cm³ - 0.9624 g/cm³ (estimate) | [1][3] |
| pKa | 6.3 - 7.08 (predicted) | [5] |
| Solubility | Insoluble in water (< 110 mg/L). Slightly soluble in chloroform and methanol. | [3][4][6] |
| LogP (Octanol/Water) | 3.56 - 5.5 (pH 5-9) | [4] |
| Surface Tension | 45 mN/m at 20 mg/L and 20°C | [4] |
| Refractive Index | 1.4730 - 1.5312 (estimate) | [3][7] |
| Appearance | Colorless to light yellow clear liquid | [4][6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 1-dodecylimidazole are outlined below. These protocols are based on established chemical and analytical procedures.
Synthesis of 1-Dodecylimidazole
This protocol describes a common method for the N-alkylation of imidazole to produce 1-dodecylimidazole.
Materials:
-
Imidazole
-
1-Bromododecane
-
Anhydrous potassium carbonate
-
Acetone
-
Ethyl acetate
-
Round-bottomed flask
-
Reflux condenser
-
Rotary evaporator
-
Column chromatography setup (with silica gel)
-
Vacuum oven
Procedure:
-
To a 50 mL round-bottomed flask, add imidazole (10 mmol), 1-bromododecane (10 mmol), and anhydrous potassium carbonate (20 mmol).
-
Add 20 mL of acetone to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux for 7 hours.
-
After the reaction is complete, remove the acetone using a rotary evaporator.
-
The crude product is then purified by column chromatography using ethyl acetate as the eluent.
-
Collect the fractions containing the purified 1-dodecylimidazole.
-
Remove the ethyl acetate from the collected fractions using a rotary evaporator under reduced pressure.
-
Dry the final product in a vacuum oven to yield purified 1-dodecylimidazole.[8]
Synthesis workflow for 1-dodecylimidazole.
Determination of Melting Point
The melting point of 1-dodecylimidazole can be determined using a standard capillary melting point apparatus.
Materials:
-
Purified 1-dodecylimidazole
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Ensure the 1-dodecylimidazole sample is solidified and finely powdered.
-
Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rate of 5-10 °C per minute for a preliminary approximate melting point determination.
-
Allow the apparatus to cool.
-
For an accurate measurement, heat the block again to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[9][10]
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a standard procedure for determining the LogP of a compound.
Materials:
-
1-Dodecylimidazole
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Separatory funnel
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of 1-dodecylimidazole in either water or 1-octanol.
-
Add equal volumes of the 1-octanol and water phases to a separatory funnel.
-
Add a known amount of the 1-dodecylimidazole stock solution to the separatory funnel.
-
Shake the funnel for a sufficient time (e.g., 1 hour) to allow for equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of 1-dodecylimidazole in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.[11][12]
Mechanism of Action: Lysosomal Disruption
1-Dodecylimidazole is known to exhibit cytotoxic effects, particularly in acidic environments. This property is attributed to its action as a lysosomotropic detergent.
1-Dodecylimidazole, being a weak base with a pKa around 6.3, can readily diffuse across cell membranes in its unprotonated form.[5] Upon entering the acidic environment of lysosomes (pH ~4.5-5.0), it becomes protonated. This protonation confers detergent-like properties to the molecule, leading to the disruption of the lysosomal membrane. The subsequent release of lysosomal enzymes, such as cathepsins, into the cytoplasm can trigger a cascade of events leading to cell death.[13][14]
Cytotoxic mechanism of 1-dodecylimidazole.
References
- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 2. lifescienceglobal.com [lifescienceglobal.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pH dependent cytotoxicity of N-dodecylimidazole: a compound that acquires detergent properties under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
